Diphenylisopropylchlorosilane
Description
Diphenylisopropylchlorosilane is an organochlorosilane compound characterized by a silicon atom bonded to two phenyl groups, one isopropyl group, and one chlorine atom. Such compounds are typically used as intermediates in organic synthesis, surface modification agents, or coupling reagents in polymer chemistry. The phenyl groups confer electron-withdrawing effects, while the bulky isopropyl substituent introduces steric hindrance, both of which influence reactivity and application suitability .
Properties
CAS No. |
76814-97-6 |
|---|---|
Molecular Formula |
C15H17ClSi |
Molecular Weight |
260.83 g/mol |
IUPAC Name |
chloro-diphenyl-propan-2-ylsilane |
InChI |
InChI=1S/C15H17ClSi/c1-13(2)17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
NWHZKVYOVXUZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural differences among related chlorosilanes include:
- Diphenylisopropylchlorosilane : Si bonded to two phenyl groups, one isopropyl group, and one Cl.
- Phenyldichlorosilane (C₆H₆Cl₂Si): Si bonded to one phenyl group and two Cl atoms .
- Chlorophenyltrichlorosilane (C₆H₄Cl₃Si): Si bonded to one phenyl group and three Cl atoms .
- Dimethylisopropylchlorosilane (C₅H₁₃ClSi): Si bonded to two methyl groups, one isopropyl group, and one Cl .
Physical and Chemical Properties
This compound (inferred properties):
- Higher molecular weight compared to alkyl-substituted analogs due to phenyl groups.
- Likely lower hydrolytic reactivity than trichlorosilanes (e.g., Chlorophenyltrichlorosilane) due to fewer Cl atoms but enhanced steric hindrance from isopropyl and phenyl groups.
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Weight | Cl Atoms | Substituents | Steric Hindrance Level |
|---|---|---|---|---|
| Phenyldichlorosilane | 177.10 g/mol | 2 | 1 phenyl, 2 Cl | Moderate |
| Chlorophenyltrichlorosilane | 228.42 g/mol | 3 | 1 phenyl, 3 Cl | Low |
| Dimethylisopropylchlorosilane | 136.70 g/mol | 1 | 2 methyl, 1 isopropyl | High |
Table 2: Application Comparison
| Compound | Primary Industry Use | Key Advantage |
|---|---|---|
| Phenyldichlorosilane | Polymer chemistry | High reactivity for crosslinking |
| Chlorophenyltrichlorosilane | Specialty organosilicon synthesis | Versatile functionalization potential |
| Dimethylisopropylchlorosilane | Surface modification | Stable monolayers due to controlled reactivity |
| This compound | Advanced materials | Combines aromatic stability and steric control |
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